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molecular formula C7H5BrN2S B1271170 2-Amino-4-bromobenzothiazole CAS No. 20358-02-5

2-Amino-4-bromobenzothiazole

Cat. No. B1271170
M. Wt: 229.1 g/mol
InChI Key: FVMCARDEQKVVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178668B2

Procedure details

The title compound was prepared from 2-amino-4-bromo-1,3-benzothiazole by heating with CuCN (1.0 eq.) in DMF at 160° C. for 12 h.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7](Br)[C:5]=2[N:6]=1.[C:12]([Cu])#[N:13]>CN(C=O)C>[NH2:1][C:2]1[S:3][C:4]2[C:5](=[C:7]([C:12]#[N:13])[CH:8]=[CH:9][CH:10]=2)[N:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC=C2)Br
Step Two
Name
CuCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=2C(N1)=C(C=CC2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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